molecular formula C15H35N3 B1587419 N,N',N''-Trimethylbis(hexamethylene)triamine CAS No. 86018-07-7

N,N',N''-Trimethylbis(hexamethylene)triamine

Cat. No.: B1587419
CAS No.: 86018-07-7
M. Wt: 257.46 g/mol
InChI Key: XFKPZJBVIVCMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’,N’'-Trimethylbis(hexamethylene)triamine”, also known as “N,N’-dimethyl-N’-[6-(methylamino)hexyl]hexane-1,6-diamine”, is a polyamine . It has the molecular formula C15H35N3 .


Molecular Structure Analysis

The molecular structure of “N,N’,N’'-Trimethylbis(hexamethylene)triamine” is represented by the formula CH3N[(CH2)6NHCH3]2 . It has a molecular weight of 257.45800 .


Chemical Reactions Analysis

“N,N’,N’'-Trimethylbis(hexamethylene)triamine” is used to investigate the stability of complexes formed by dicarboxylic ligands with open-chain polyammonium cations by potentiometry .


Physical and Chemical Properties Analysis

“N,N’,N’'-Trimethylbis(hexamethylene)triamine” has a density of 0.857 g/mL at 25ºC (lit.) and a boiling point of 332.9ºC at 760 mmHg . Its refractive index is n20/D 1.462 (lit.) .

Scientific Research Applications

Complex Formation in Organometallic Chemistry

The compound N,N',N''-Trimethylbis(hexamethylene)triamine and its derivatives have been studied in the context of forming complexes with metals. For instance, it acts as a ligand in the formation of methyl(hydrido)platinum(IV) complexes, where its tridentate nature contributes to the stability and properties of the resulting compounds (Prokopchuk & Puddephatt, 2003).

Potential in Drug Delivery Systems

This compound derivatives have been explored for their potential in enhancing the delivery of certain drugs into cells. A study on N1-substituted triamines showed they could act as selective vector motifs to transport compounds into cells via the polyamine transporter, indicating potential use in targeted drug delivery (Wang et al., 2003).

Shale Inhibition in Drilling Fluids

In the petroleum industry, bis(hexamethylene)triamine, a related compound, has shown promise as a shale inhibitor in water-based drilling fluids. It effectively prevents shale swelling and dispersion, which is crucial in maintaining the integrity of drilling operations (Zhong et al., 2013).

Antibacterial Applications

Studies have explored the use of bis(hexamethylene)triamine derivatives in creating membrane-active small molecules with antibacterial properties. These compounds have shown efficacy against various bacteria, including MRSA, and have potential applications in treating skin infections (Konai et al., 2020).

Self-Assembled Monolayers for Water Treatment

This compound derivatives have been used to create self-assembled monolayers (SAMs) on silica particles. These SAMs are applicable in water treatment, demonstrating the compound's versatility in environmental applications (Chan et al., 2011).

Role in Polymer Synthesis

This compound has been utilized in the synthesis of polymers. For example, its derivatives have been used as monomers in the creation of hyperbranched polyimides for memory devices, showcasing its utility in advanced material science (Song et al., 2016).

Safety and Hazards

The compound has a hazard statement of H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Properties

IUPAC Name

N,N'-dimethyl-N'-[6-(methylamino)hexyl]hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H35N3/c1-16-12-8-4-6-10-14-18(3)15-11-7-5-9-13-17-2/h16-17H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKPZJBVIVCMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCN(C)CCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402317
Record name N,N',N''-Trimethylbis(hexamethylene)triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86018-07-7
Record name N,N',N''-Trimethylbis(hexamethylene)triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N''-Trimethylbis(hexamethylene)triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N',N''-Trimethylbis(hexamethylene)triamine
Reactant of Route 2
Reactant of Route 2
N,N',N''-Trimethylbis(hexamethylene)triamine
Reactant of Route 3
Reactant of Route 3
N,N',N''-Trimethylbis(hexamethylene)triamine
Reactant of Route 4
N,N',N''-Trimethylbis(hexamethylene)triamine
Reactant of Route 5
N,N',N''-Trimethylbis(hexamethylene)triamine
Reactant of Route 6
Reactant of Route 6
N,N',N''-Trimethylbis(hexamethylene)triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.